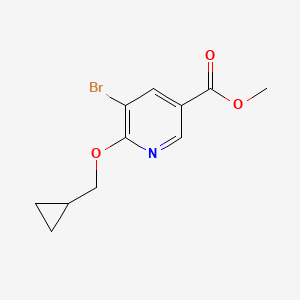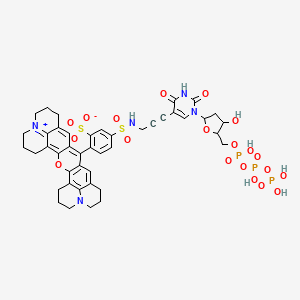
1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene: is an organic compound that features a benzene ring substituted with an ethynyl group at the first position and a 2,2,2-trifluoroethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethynylbenzene and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Catalysts: Palladium catalysts, such as palladium acetate, are often used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene depends on its specific application. For example, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
1-Ethynyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
1-Ethynyl-4-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-ethynyl-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H7F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h1,3-6H,7H2 |
InChI Key |
XLPSQJGJKTVIOC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)








![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)
